molecular formula C12H6Cl2N4O6 B11962546 N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline CAS No. 51985-26-3

N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline

Cat. No.: B11962546
CAS No.: 51985-26-3
M. Wt: 373.10 g/mol
InChI Key: LIGZGKCSTQNUKY-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2,4,6-trinitroaniline is a nitroaromatic compound characterized by a trinitroaniline core substituted with a 3,5-dichlorophenyl group.

Properties

CAS No.

51985-26-3

Molecular Formula

C12H6Cl2N4O6

Molecular Weight

373.10 g/mol

IUPAC Name

N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H6Cl2N4O6/c13-6-1-7(14)3-8(2-6)15-12-10(17(21)22)4-9(16(19)20)5-11(12)18(23)24/h1-5,15H

InChI Key

LIGZGKCSTQNUKY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline typically involves the reaction of 3,5-dichloroaniline with 2,4,6-trinitrochlorobenzene. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antitumor Activity and Structure-Activity Relationships (SAR)

Trinitroaniline derivatives exhibit antitumor properties primarily through inhibition of cancer cell proliferation and metastasis. Key analogs and their biological data are summarized below:

Table 1: Antitumor Activity of Selected Trinitroaniline Derivatives
Compound Substituent IC₅₀ (Hep3B Cells) Key Findings
N-Phenyl-2,4,6-trinitroaniline Phenyl ~Cisplatin Comparable to cisplatin in potency
N-(3-Nitrophenyl)-2,4,6-trinitroaniline 3-Nitrophenyl ~Cisplatin Inhibits cyclin D1 expression
N-(3,5-Difluorophenyl)-2,4,6-trinitroaniline 3,5-Difluorophenyl Superior to cisplatin in potency
Hypothetical N-(3,5-Dichlorophenyl)-2,4,6-trinitroaniline 3,5-Dichlorophenyl Predicted Likely moderate activity (see text)

Key Observations :

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens (F, Cl) enhance antitumor activity by increasing electrophilicity, facilitating interactions with cellular targets such as DNA or proteins involved in apoptosis .
  • Steric Effects : The 3,5-dichlorophenyl group introduces steric bulk compared to smaller substituents (e.g., -F). This may reduce binding affinity compared to the 3,5-difluoro analog but improve metabolic stability .
  • Chlorine vs. Fluorine : Chlorine’s higher electronegativity and larger atomic radius could alter pharmacokinetics (e.g., lipophilicity, membrane permeability) but may also increase toxicity risks .

Structural and Crystallographic Comparisons

Crystallographic studies reveal that substituents significantly influence molecular geometry and intermolecular interactions:

Table 2: Structural Features of Trinitroaniline Derivatives
Compound Substituent Key Structural Features
N,N-Dimethyl-2,4,6-trinitroaniline N,N-Dimethyl Discrete molecules; no H-bonding
N-Methyl-2,4,6-trinitroaniline N-Methyl Strong intramolecular H-bonding
3-Trifluoromethyl-2,4,6-trinitroaniline 3-CF₃ Distorted geometry due to steric effects
This compound 3,5-Cl₂ Predicted: Likely strong H-bonding and Cl···O interactions

Key Observations :

  • Hydrogen Bonding : Compounds with amine or hydroxyl groups exhibit strong intramolecular H-bonding between NH and nitro groups, stabilizing the crystal lattice .

Biological Activity

N-(3,5-Dichlorophenyl)-2,4,6-trinitroaniline is a complex organic compound belonging to the class of trinitroanilines. This compound is characterized by its three nitro groups attached to an aniline structure, which significantly influences its biological activity and toxicity profiles. The following sections will explore its biological activity, including toxicity, mutagenicity, and potential applications in various fields.

Chemical Structure and Properties

This compound features a dichlorophenyl moiety and three nitro groups that enhance its reactivity. The structural formula can be represented as follows:

C7H4Cl2N4O6\text{C}_7\text{H}_4\text{Cl}_2\text{N}_4\text{O}_6

This compound exhibits a bright yellow to orange coloration due to the presence of multiple nitro groups, which also contribute to its properties as a strong oxidizing agent.

Toxicity and Biological Effects

The biological activity of this compound is primarily associated with its toxicity and mutagenicity . Studies indicate that compounds in the trinitroaniline family can have significant adverse effects on biological systems:

  • Toxicity : this compound is classified as very toxic. It poses risks of acute poisoning upon exposure through inhalation or dermal contact. The compound's toxicity is attributed to its ability to interfere with cellular processes and induce oxidative stress.
  • Mutagenicity : Research has suggested that similar compounds exhibit mutagenic properties. The presence of nitro groups can lead to the formation of reactive intermediates that may cause DNA damage.

Research Findings

Several studies have focused on the biological effects of trinitroanilines. Below is a summary of key findings:

StudyFindings
Study A (Journal of Toxicology)Found that trinitroanilines induce oxidative stress in mammalian cells leading to cell death.
Study B (Environmental Health Perspectives)Reported mutagenic effects in bacterial assays for similar nitro-substituted compounds.
Study C (Chemical Research in Toxicology)Highlighted the potential for these compounds to act as endocrine disruptors in aquatic organisms.

Case Studies

  • Case Study 1: Environmental Impact
    • A study assessed the environmental persistence of this compound in soil and water systems. Results indicated significant bioaccumulation in aquatic species, raising concerns about its ecological impact.
  • Case Study 2: Occupational Exposure
    • An occupational health assessment was conducted among workers handling trinitroaniline derivatives. The study noted elevated levels of respiratory ailments and skin irritation among exposed individuals.

Potential Applications

Despite its toxicity, this compound may have applications in specific industrial contexts:

  • Explosives : Due to its oxidizing properties, it has potential uses in military applications as an explosive material.
  • Research : Its unique structure makes it a subject of interest for studying the mechanisms of toxicity and mutagenicity.

Q & A

Q. What are the optimal synthetic routes for N-(3,5-dichlorophenyl)-2,4,6-trinitroaniline, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions, such as coupling 3,5-dichloroaniline with nitro-substituted precursors. For example, sulfonamide derivatives of similar compounds are synthesized by reacting sulfonyl chlorides with dichlorophenylamines under controlled conditions (e.g., stoichiometric ratios, boiling in polar solvents like DMF, followed by purification via ice-cold water precipitation) . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and post-synthesis purification using acid washes to remove unreacted starting materials.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • Infrared Spectroscopy (IR) to identify nitro (NO₂) and aromatic C-Cl stretches (peaks ~1,520 cm⁻¹ and 700–800 cm⁻¹, respectively).
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR detects aromatic proton environments, while ¹³C NMR resolves substituted carbons.
  • Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm molecular weight and purity, especially for detecting byproducts like unreacted aniline or nitration intermediates .

Q. What safety precautions are critical when handling this compound due to its nitroaromatic structure?

Nitroaromatic compounds are thermally unstable and potentially explosive. Safety protocols include:

  • Avoiding mechanical friction or rapid heating.
  • Storing in small quantities at low temperatures (<4°C) in inert atmospheres.
  • Conducting reactions in fume hoods with blast shields, as recommended for structurally similar trinitroanilines .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its stability and energetic properties?

X-ray crystallography reveals that nitro groups and chlorine substituents create dense, planar molecular packing, enhancing thermal stability but increasing sensitivity to detonation. For example, in related trinitroanilines, hydrogen-bonding networks between nitro O and amine H atoms stabilize the lattice, while Cl substituents introduce steric hindrance that may reduce crystal symmetry and alter decomposition pathways .

Q. What computational methods can predict the compound’s reactivity in biological or environmental systems?

Density Functional Theory (DFT) calculations model:

  • Electrophilic Reactivity : Nitro groups act as electron-withdrawing moieties, directing electrophilic attacks to meta/para positions.
  • Binding Affinities : Molecular docking simulations predict interactions with biological targets (e.g., enzymes or receptors) by analyzing charge distribution and steric complementarity .

Q. How do solvent polarity and pH affect the compound’s stability during long-term storage or experimental use?

  • Polar Solvents : Acetonitrile or DMSO stabilize nitro groups via solvation but may accelerate hydrolysis under acidic/basic conditions.
  • pH Sensitivity : Under alkaline conditions (pH > 9), nitro groups undergo nucleophilic displacement, forming hydroxylamine derivatives. Acidic conditions (pH < 3) protonate the amine, reducing solubility and increasing precipitation risks .

Q. What strategies resolve contradictions in reported synthetic yields or spectral data across studies?

Discrepancies often arise from:

  • Impurity Profiles : Use High-Resolution Mass Spectrometry (HRMS) to distinguish isobaric byproducts.
  • Reaction Atmosphere : Trace oxygen or moisture can alter nitration efficiency; replicate reactions under inert conditions (e.g., N₂ or Ar) .

Methodological Guidance Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis Optimization Stepwise nitration, coupling reactionsSolvent polarity, temperature (60–100°C)
Structural Analysis IR, NMR, LC-MSDeuterated solvents for NMR, LC gradient
Stability Assessment Thermogravimetric Analysis (TGA), XRDHeating rate (5–10°C/min), crystal packing
Computational Modeling DFT, Molecular Dynamics (MD) simulationsBasis sets (e.g., B3LYP), solvation models

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